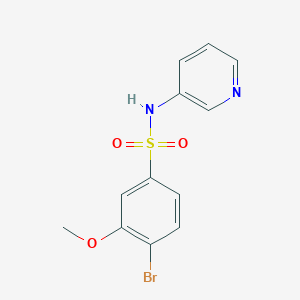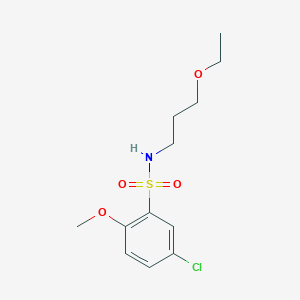
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase and tau protein. Inhibition of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide activity by 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide leads to the dephosphorylation of these substrates, resulting in their activation. This activation can lead to various cellular processes, including glycogen synthesis, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide have been extensively studied. Inhibition of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide activity by this compound has been shown to increase glycogen synthesis, regulate cell cycle progression, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide, making it a valuable tool for studying the role of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide in various cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe tool for studying 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide inhibition.
One limitation of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide is its limited solubility in water. This can make it difficult to use in certain experimental conditions. Additionally, this compound has been shown to have poor bioavailability in vivo, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide. One direction is to study the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease, diabetes, and cancer. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound in Alzheimer's disease models. Finally, the development of more potent and selective 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide inhibitors based on the structure of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide involves several steps. The first step involves the reaction of 4-bromo-3-nitrophenol with pyridine-3-carboxaldehyde to form 4-bromo-3-(pyridin-3-yl)phenol. This intermediate is then reacted with methoxyamine hydrochloride to form 4-bromo-3-(pyridin-3-yl)-5-methoxyphenol. The final step involves the reaction of this intermediate with benzenesulfonyl chloride in the presence of triethylamine to form 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide is involved in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Dysregulation of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide has been implicated in several diseases, including Alzheimer's disease, diabetes, and cancer. 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide has been shown to inhibit 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide activity and has potential therapeutic applications in these diseases.
Eigenschaften
Produktname |
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Molekularformel |
C12H11BrN2O3S |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-12-7-10(4-5-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,1H3 |
InChI-Schlüssel |
LBTQNCHEVJCHSJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Br |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)




![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)



![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)

